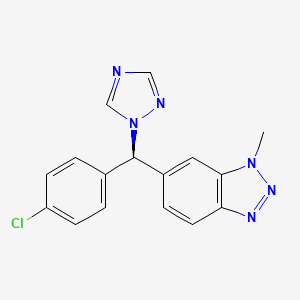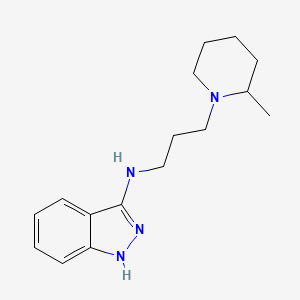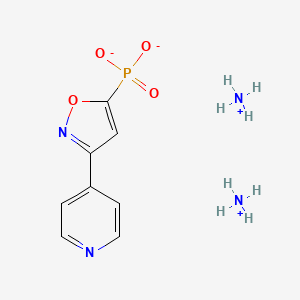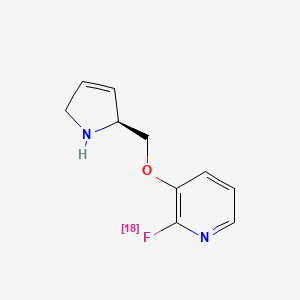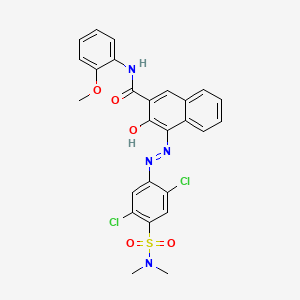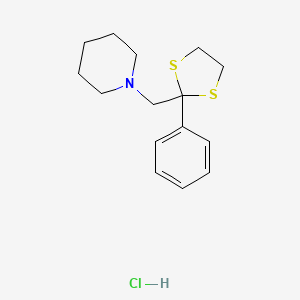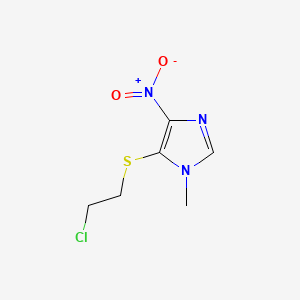
1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro- is a chemical compound with the molecular formula C7H8ClN3O2S. It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and is characterized by the presence of a nitro group (-NO2), a methyl group (-CH3), and a chloroethylthio group (-SCH2CH2Cl) attached to the imidazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-imidazole as the starting material.
Nitration: The imidazole ring is nitrated using nitric acid (HNO3) to introduce the nitro group at the 4-position.
Methylation: The nitroimidazole is then methylated using methyl iodide (CH3I) to introduce the methyl group at the 1-position.
Chloroethylation: Finally, the chloroethylthio group is introduced using 2-chloroethanethiol (HSCH2CH2Cl) in the presence of a suitable base.
Industrial Production Methods: The industrial production of this compound involves similar steps but is carried out on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen (H2) in the presence of a catalyst.
Substitution: The chloroethylthio group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Nitroso Derivatives: Formed by partial oxidation of the nitro group.
Amine Derivatives: Formed by reduction of the nitro group.
Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of nitro compounds with biological macromolecules.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of the nitro group with biological targets. The nitro group can undergo reduction in biological systems to form reactive intermediates that can bind to and modify proteins, DNA, and other cellular components. This can lead to the disruption of cellular processes and induce cytotoxic effects.
Molecular Targets and Pathways Involved:
Proteins: The reactive intermediates can bind to amino acids in proteins, leading to structural changes and loss of function.
DNA: The intermediates can cause DNA damage, leading to mutations and cell death.
Pathways: The compound can interfere with various cellular pathways, including those involved in cell division and apoptosis.
Comparación Con Compuestos Similares
5-(2-Chloroethyl)-1H-imidazole: Similar structure but lacks the nitro group.
1H-Imidazole-4-carboxamide,5-[3,3-bis(2-chloroethyl)-1-triazenyl]-: Contains a triazene group instead of a nitro group.
Uniqueness: 1H-Imidazole, 5-((2-chloroethyl)thio)-1-methyl-4-nitro- is unique due to the presence of both a nitro group and a chloroethylthio group, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
110579-12-9 |
|---|---|
Fórmula molecular |
C6H8ClN3O2S |
Peso molecular |
221.67 g/mol |
Nombre IUPAC |
5-(2-chloroethylsulfanyl)-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C6H8ClN3O2S/c1-9-4-8-5(10(11)12)6(9)13-3-2-7/h4H,2-3H2,1H3 |
Clave InChI |
GBGGSOBODNIMHK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1SCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


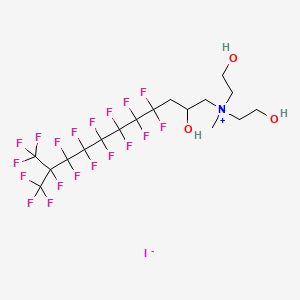
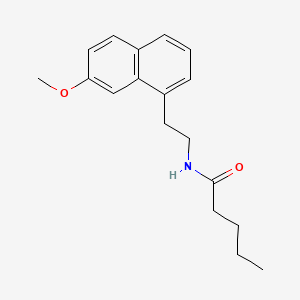
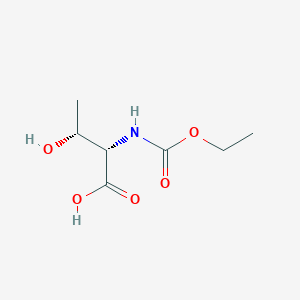

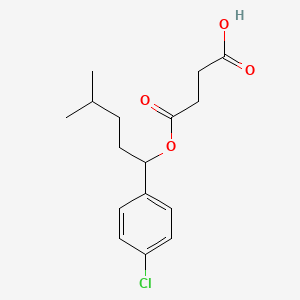
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)

